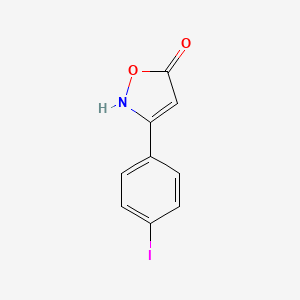
2-Nitro-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethyl)benzamide typically involves the nitration of 5-(trifluoromethyl)benzamide. The process begins with the preparation of 5-(trifluoromethyl)benzamide, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or trifluoromethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-5-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzamide is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems.
Comparison with Similar Compounds
- 2-Nitrobenzamide
- 5-(Trifluoromethyl)benzamide
- 2-Amino-5-(trifluoromethyl)benzamide
Comparison: 2-Nitro-5-(trifluoromethyl)benzamide is unique due to the simultaneous presence of both a nitro group and a trifluoromethyl group on the benzamide core. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
16499-68-6 |
|---|---|
Molecular Formula |
C8H5F3N2O3 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |
InChI Key |
CKYMCTVRKADRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)







![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)



![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
